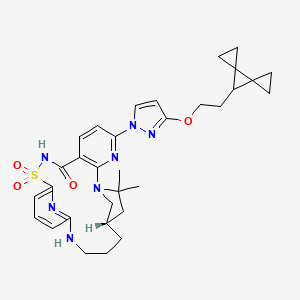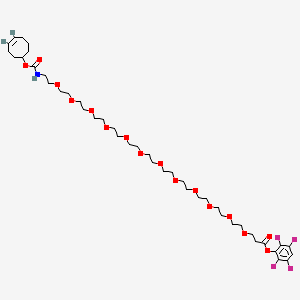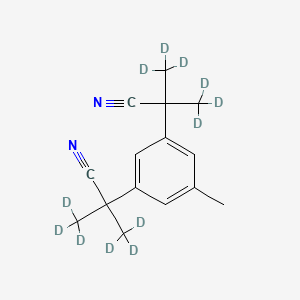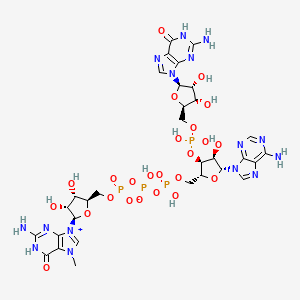
m7GpppApG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is utilized primarily for in vitro RNA synthesis . This compound plays a crucial role in the study of mRNA translation and stability, making it a valuable tool in molecular biology and biochemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppApG involves the chemical coupling of 7-methylguanosine with adenosine and guanosine through phosphodiester bonds. The process typically requires the use of protecting groups to prevent unwanted reactions and the use of coupling agents to facilitate the formation of the phosphodiester bonds .
Industrial Production Methods
Industrial production of this compound is generally carried out under controlled laboratory conditions to ensure high purity and yield. The process involves multiple steps of purification, including chromatography, to isolate the desired product from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
m7GpppApG can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield its constituent nucleotides.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial for its role in mRNA synthesis and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Enzymes: Such as phosphatases and kinases for phosphorylation and dephosphorylation reactions.
Chemical Coupling Agents: Such as carbodiimides for the synthesis of the compound.
Major Products Formed
The major products formed from the reactions involving this compound are its constituent nucleotides, including 7-methylguanosine, adenosine, and guanosine .
Scientific Research Applications
m7GpppApG has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of mRNA cap structures.
Biology: Utilized in the study of mRNA translation, stability, and processing.
Medicine: Investigated for its potential role in therapeutic applications, such as mRNA-based vaccines and gene therapy.
Industry: Employed in the production of synthetic mRNA for research and therapeutic purposes
Mechanism of Action
m7GpppApG exerts its effects by mimicking the natural 5’ cap structure of eukaryotic mRNA. This cap structure is essential for the initiation of translation and protection of mRNA from degradation. The compound interacts with various proteins involved in mRNA processing, including the eukaryotic translation initiation factor 4E (eIF4E), which recognizes and binds to the cap structure . This interaction facilitates the recruitment of the ribosome to the mRNA, thereby promoting translation .
Comparison with Similar Compounds
Similar Compounds
m7GpppG: Another mRNA cap analog that lacks the adenosine component.
m7GpppAp: Similar to m7GpppApG but lacks the guanosine component.
m7GpppAmp: A variant with a different nucleotide sequence.
Uniqueness
This compound is unique due to its specific trinucleotide sequence, which makes it a more accurate mimic of natural mRNA cap structures compared to other analogs. This specificity enhances its utility in studies of mRNA translation and stability .
Properties
Molecular Formula |
C31H41N15O24P4 |
|---|---|
Molecular Weight |
1131.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C31H41N15O24P4/c1-43-8-46(24-14(43)26(53)42-31(34)40-24)28-18(50)16(48)10(66-28)3-63-72(56,57)69-74(60,61)70-73(58,59)64-4-11-20(19(51)29(67-11)44-6-37-12-21(32)35-5-36-22(12)44)68-71(54,55)62-2-9-15(47)17(49)27(65-9)45-7-38-13-23(45)39-30(33)41-25(13)52/h5-11,15-20,27-29,47-51H,2-4H2,1H3,(H11-,32,33,34,35,36,39,40,41,42,52,53,54,55,56,57,58,59,60,61)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |
InChI Key |
RFVDJKHUSIMMMJ-ZQWUJQRXSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


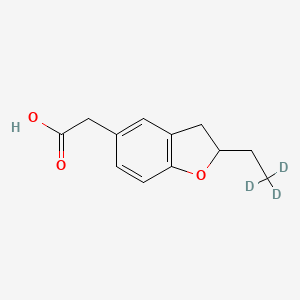

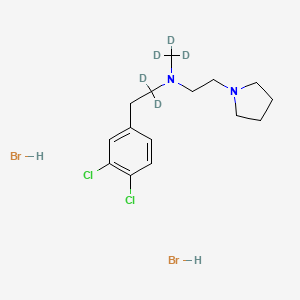
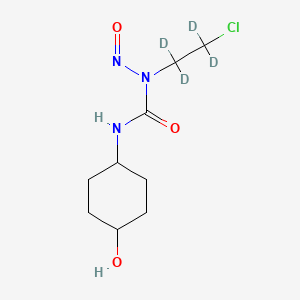
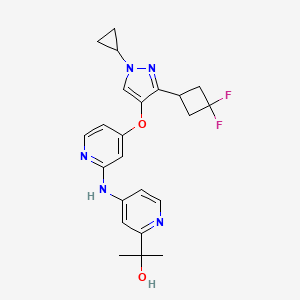
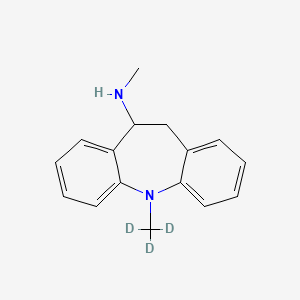
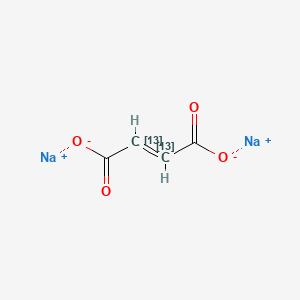
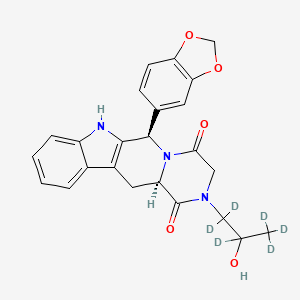

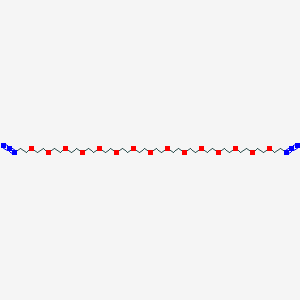
![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
